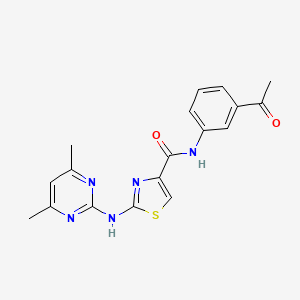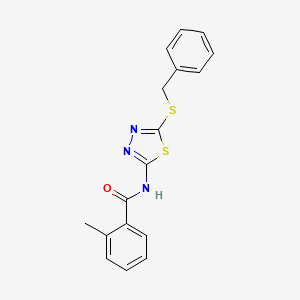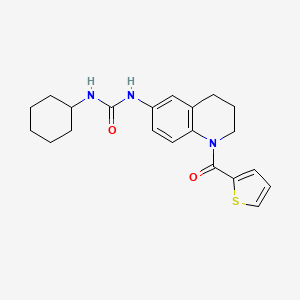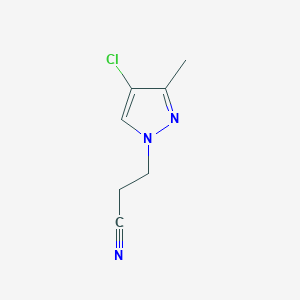![molecular formula C20H15N3O4 B2533212 (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 312607-28-6](/img/structure/B2533212.png)
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as ACIMC and belongs to the class of chromene derivatives. It has a unique chemical structure and shows promising results in various research fields, including medicinal chemistry, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, structurally similar to the compound of interest, were synthesized and exhibited antimicrobial activity. These compounds were obtained through the reaction of 2,4-dihydroxybenzaldehyde with cyanoacetic acid arylamides, showcasing their potential as antimicrobial agents (Ukhov et al., 2021).
Eco-Friendly Synthesis Approaches
Research has also focused on developing eco-friendly synthesis methods for 2-imino-2H-chromene-3-carboxamides, highlighting an approach using aqueous sodium carbonate or hydrogen carbonate solution. Such methodologies underscore the environmental consideration in the synthesis of these compounds, aiming for high yield and atom economy (Proença & Costa, 2008).
Cytotoxic Agents
Novel 2-imino-2H-chromene-3(N-aryl)carboxamides have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Some compounds demonstrated potent activity, suggesting their potential in cancer therapy. The study provided insights into the structural activity relationships and the impact of substituents on cytotoxicity (Gill, Kumari, & Bariwal, 2016).
Antioxidant and Antibacterial Properties
Further research into 4H-chromene-3-carboxamide derivatives revealed their promising antibacterial and antioxidant activities. This includes the development of compounds with strong antibacterial activity against both Gram-positive and Gram-negative organisms, as well as compounds exhibiting potent antioxidant activity. These findings suggest the versatility of these compounds in addressing various biological targets (Chitreddy & Shanmugam, 2017).
Novel Synthetic Approaches and Biological Evaluation
Innovative synthetic approaches have led to the discovery of new derivatives with potential antiprotozoal and antitumor activities, further expanding the scope of scientific research applications for compounds like “(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide”. These studies highlight the ongoing interest in exploring and developing new chemical entities based on the 2H-chromene scaffold for therapeutic applications (Ismail et al., 2004).
Propiedades
IUPAC Name |
N-acetyl-2-(4-cyanophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)22-19(25)16-10-14-4-3-5-17(26-2)18(14)27-20(16)23-15-8-6-13(11-21)7-9-15/h3-10H,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZSGQTILPJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2533133.png)
![N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2533136.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2533140.png)
![2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2533142.png)

![N-(3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2533146.png)


![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)
![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)